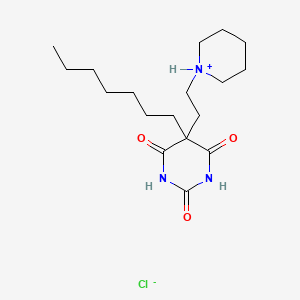
5-Heptyl-5-(2-piperidinoethyl)barbituric acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Heptyl-5-(2-piperidinoethyl)barbituric acid hydrochloride is a derivative of barbituric acid, a compound known for its central nervous system depressant properties This compound is characterized by the presence of a heptyl group and a piperidinoethyl group attached to the barbituric acid core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Heptyl-5-(2-piperidinoethyl)barbituric acid hydrochloride typically involves the following steps:
Formation of the Barbituric Acid Core: Barbituric acid is synthesized by the condensation of urea with malonic acid or its derivatives.
Introduction of the Heptyl Group: The heptyl group is introduced through alkylation reactions, where heptyl halides react with the barbituric acid core under basic conditions.
Attachment of the Piperidinoethyl Group: The piperidinoethyl group is introduced via nucleophilic substitution reactions, where piperidine reacts with an appropriate ethyl halide derivative of the barbituric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
化学反応の分析
Types of Reactions
5-Heptyl-5-(2-piperidinoethyl)barbituric acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the piperidinoethyl group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and halides are used under basic or acidic conditions.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted barbituric acid derivatives.
科学的研究の応用
5-Heptyl-5-(2-piperidinoethyl)barbituric acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, particularly its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including its use as a sedative or anticonvulsant.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-Heptyl-5-(2-piperidinoethyl)barbituric acid hydrochloride involves its interaction with central nervous system receptors. It acts as a nonselective central nervous system depressant by promoting the binding to inhibitory gamma-aminobutyric acid (GABA) subtype receptors and modulating chloride currents through receptor channels. This results in increased synaptic inhibition and reduced neuronal excitability .
類似化合物との比較
Similar Compounds
Phenobarbital: A long-acting barbiturate used as an anticonvulsant and sedative.
Butalbital: A barbiturate used for its sedative and analgesic properties.
Pentobarbital: A short-acting barbiturate used for anesthesia and euthanasia.
Uniqueness
5-Heptyl-5-(2-piperidinoethyl)barbituric acid hydrochloride is unique due to its specific chemical structure, which imparts distinct pharmacological properties. The presence of the heptyl and piperidinoethyl groups enhances its lipophilicity and receptor binding affinity, making it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
110459-52-4 |
|---|---|
分子式 |
C18H32ClN3O3 |
分子量 |
373.9 g/mol |
IUPAC名 |
5-heptyl-5-(2-piperidin-1-ium-1-ylethyl)-1,3-diazinane-2,4,6-trione;chloride |
InChI |
InChI=1S/C18H31N3O3.ClH/c1-2-3-4-5-7-10-18(11-14-21-12-8-6-9-13-21)15(22)19-17(24)20-16(18)23;/h2-14H2,1H3,(H2,19,20,22,23,24);1H |
InChIキー |
XNJKINGTRXXUEL-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCC1(C(=O)NC(=O)NC1=O)CC[NH+]2CCCCC2.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


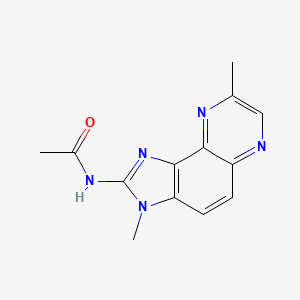
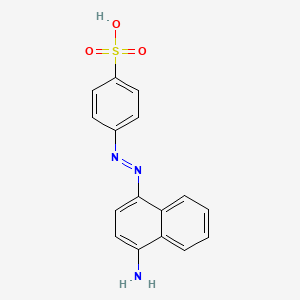
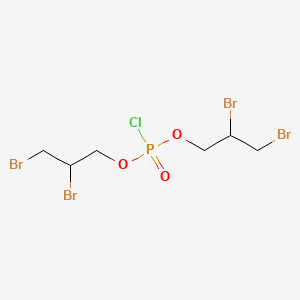


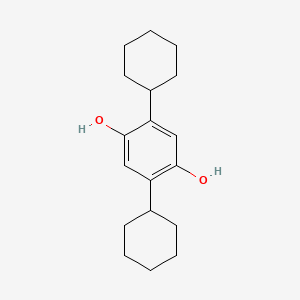
![Acetamide,N-(3-ethoxypropyl)-2-[(8-fluoro-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B13750276.png)
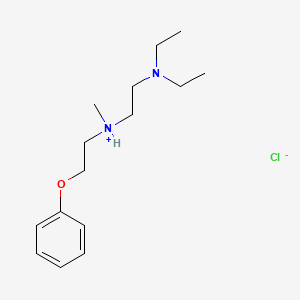
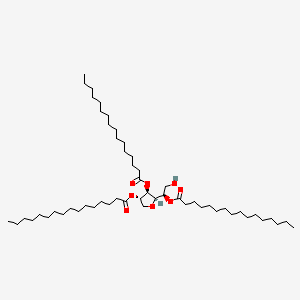
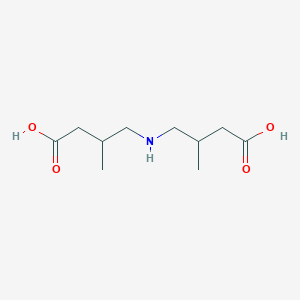
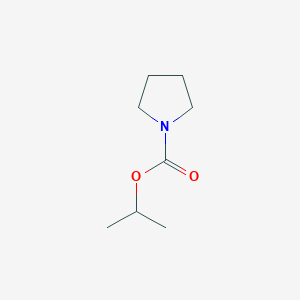
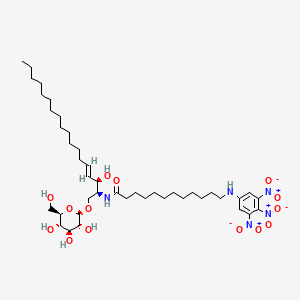

![3-[(4-Fluorobenzyl)sulfanyl]-6-propoxypyridazine](/img/structure/B13750316.png)
